molecular formula C12H16O3 B8164520 3-(2-Ethoxy-3-methylphenyl)propanoic acid

3-(2-Ethoxy-3-methylphenyl)propanoic acid

Cat. No.: B8164520
M. Wt: 208.25 g/mol
InChI Key: DTPKOYLDZYVKFV-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid group attached to a phenyl ring substituted with ethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-3-methylphenyl)propanoic acid typically involves the reaction of 2-ethoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Halogenation or nitration of the aromatic ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Formation of this compound derivatives with ketone or aldehyde groups

    Reduction: Formation of 3-(2-ethoxy-3-methylphenyl)propanol

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(2-Ethoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways

    Modulating receptors: Interacting with cellular receptors to alter signal transduction

    Affecting gene expression: Influencing the expression of genes related to its biological effects

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(2-Methylphenyl)propanoic acid
  • 3-(2-Ethylphenyl)propanoic acid

Comparison

3-(2-Ethoxy-3-methylphenyl)propanoic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(2-ethoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12-9(2)5-4-6-10(12)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKOYLDZYVKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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